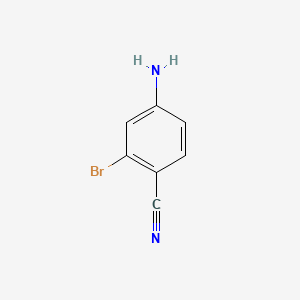

4-Amino-2-bromobenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-2-bromobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-7-3-6(10)2-1-5(7)4-9/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSYGPHDNNWRFJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80356451 | |

| Record name | 4-amino-2-bromobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53312-82-6 | |

| Record name | 4-amino-2-bromobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2-bromobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 4-Amino-2-bromobenzonitrile

An In-depth Technical Guide to 4-Amino-2-bromobenzonitrile: Properties, Synthesis, and Applications

This compound is a trifunctional aromatic compound featuring an amino (-NH₂), a bromo (-Br), and a nitrile (-C≡N) group. This unique arrangement of functionalities on a benzene scaffold makes it a highly valuable and versatile building block. The distinct reactivity of each group allows for sequential and selective chemical transformations, positioning it as a strategic starting material in the synthesis of complex heterocyclic systems, pharmaceutical agents, and advanced materials. This guide will explore the fundamental chemical characteristics that underpin its synthetic utility.

Part 1: Core Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of a compound are foundational to its application in synthetic protocols. Understanding these characteristics ensures proper handling, reaction monitoring, and structural confirmation.

Physicochemical Data

The key physicochemical properties of this compound are summarized below, providing a quick reference for experimental planning.

| Property | Value | Reference(s) |

| CAS Number | 53312-82-6 | [1][2] |

| Molecular Formula | C₇H₅BrN₂ | [1][2] |

| Molecular Weight | 197.03 g/mol | [2] |

| Appearance | Yellow Powder / Solid | [1] |

| Boiling Point | 355.5 ± 32.0 °C (Predicted) | [1][2] |

| Density | 1.68 g/cm³ | [1][2] |

| pKa (Conjugate Acid) | 0.65 ± 0.10 (Predicted) | [1][2] |

Spectroscopic Signature

While a dedicated, peer-reviewed spectrum for this specific compound is not publicly aggregated, its structure allows for a confident prediction of its key spectroscopic features based on well-established principles for its constituent functional groups.[3][4]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electronic effects of all three substituents. An additional, typically broad, signal corresponding to the two protons of the amino group would also be present.

-

¹³C NMR: The carbon NMR spectrum will display seven unique signals: six for the aromatic carbons and one for the nitrile carbon. The chemical shifts will reflect the electron-donating nature of the amino group and the electron-withdrawing effects of the bromo and nitrile groups.

-

Infrared (IR) Spectroscopy: The IR spectrum provides a definitive fingerprint. Key vibrational stretches to expect include:

-

A sharp, intense absorption around ~2230 cm⁻¹ for the nitrile (C≡N) stretch.[3]

-

Two distinct bands in the 3300-3500 cm⁻¹ region corresponding to the symmetric and asymmetric N-H stretching of the primary amine.

-

Aromatic C-H stretching just above 3000 cm⁻¹ and C=C stretching in the ~1475-1600 cm⁻¹ region.[3]

-

-

Mass Spectrometry (MS): Mass spectral analysis is crucial for confirming molecular weight. The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak (M⁺), with two signals of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).[3]

Part 2: Synthesis Methodology: A Plausible Synthetic Route

The synthesis of substituted benzonitriles often involves multi-step pathways. A common and reliable method for introducing a halogen to an aromatic ring is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate. The following protocol outlines a plausible and industrially relevant approach.

Proposed Synthesis Workflow

The diagram below illustrates a two-stage process starting from 4-aminobenzonitrile to introduce the bromine atom at the ortho position, followed by a Sandmeyer reaction.

Caption: Proposed Sandmeyer reaction workflow for synthesis.

Detailed Experimental Protocol (Illustrative)

This protocol is based on established chemical principles for the Sandmeyer reaction.[5] Causality: Each step is critical for the successful formation and reaction of the unstable diazonium intermediate.

-

Diazotization (Formation of the Diazonium Salt):

-

Step 1.1: Dissolve 2,4-diaminobenzonitrile (1 equivalent) in a solution of aqueous hydrobromic acid (HBr, ~48%). The use of HBr provides both the acidic medium and the bromide counter-ion.

-

Step 1.2: Cool the mixture to 0–5 °C in an ice-salt bath. Rationale: This low temperature is crucial to prevent the premature decomposition of the diazonium salt that will be formed in the next step.

-

Step 1.3: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, ~1.1 equivalents) dropwise. The temperature must be rigorously maintained below 5 °C. Rationale: Nitrous acid, formed in situ from NaNO₂ and HBr, reacts with the primary amino group to form the diazonium salt. A slow, cold addition prevents dangerous temperature excursions and unwanted side reactions.

-

-

Sandmeyer Reaction (Bromo Substitution):

-

Step 2.1: In a separate flask, prepare a solution of copper(I) bromide (CuBr, ~1.2 equivalents) in aqueous HBr.

-

Step 2.2: Slowly pour the cold diazonium salt solution from Step 1.3 into the CuBr solution. Vigorous nitrogen evolution is typically observed. Rationale: CuBr catalyzes the displacement of the diazonium group (-N₂⁺) with a bromide ion, releasing nitrogen gas and forming the desired C-Br bond.

-

Step 2.3: Allow the reaction mixture to stir and slowly warm to room temperature over 1-2 hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Step 3.1: Quench the reaction by pouring the mixture into a larger volume of ice water.

-

Step 3.2: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Step 3.3: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (to neutralize excess acid) and then with brine.

-

Step 3.4: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Step 3.5: Purify the resulting crude solid by silica gel column chromatography or recrystallization to yield pure this compound.

-

Part 3: Chemical Reactivity and Synthetic Applications

The synthetic power of this compound stems from the differential reactivity of its three functional groups, allowing it to serve as a versatile scaffold.

Caption: Key reaction pathways for this compound.

-

Reactions at the Amino Group: The amino group is a potent nucleophile and a strongly activating ortho-, para-directing group.

-

Acylation: It readily reacts with acyl chlorides or anhydrides to form amides. This is a common strategy to "protect" the amino group while performing chemistry at other sites.[4]

-

Diazotization: As seen in its synthesis, this group can be converted to a diazonium salt, which can then be displaced by a wide variety of nucleophiles (e.g., -OH, -CN, -H).

-

-

Reactions at the Bromo Group: The carbon-bromine bond is a prime site for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids in the presence of a palladium catalyst forms a new carbon-carbon bond, enabling the synthesis of complex biaryl structures.

-

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines forms a new carbon-nitrogen bond, attaching new amino fragments to the ring.

-

-

Reactions at the Nitrile Group: The nitrile group can be transformed into other important functional groups.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine (aminomethyl group).[4]

-

Hydrolysis: Acidic or basic hydrolysis under heating converts the nitrile into a carboxylic acid, offering another synthetic handle.

-

This trifecta of reactivity makes this compound an ideal precursor for constructing diverse molecular architectures, including those found in kinase inhibitors and other biologically active compounds.[1]

Part 4: Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is classified as a hazardous substance and must be handled with appropriate care.[6]

GHS Hazard Identification

| Hazard Class | Category | Statement | Reference(s) |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed | [6] |

| Acute Toxicity (Dermal) | 4 | H312: Harmful in contact with skin | [6] |

| Acute Toxicity (Inhalation) | 4 | H332: Harmful if inhaled | [6] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [6] |

| Eye Damage/Irritation | 2 | H319: Causes serious eye irritation | [6] |

| STOT (Single Exposure) | 3 | H335: May cause respiratory irritation | [6] |

Signal Word: Warning [6] / Danger Hazard Pictogram: GHS07 (Exclamation Mark), GHS06 (Toxic)

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[6][7]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with EN166 or OSHA 29 CFR 1910.133 standards.[6]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[6]

-

Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[6]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep in a dark place to protect from light.[1][6] Store locked up.[6]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][7]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for synthetic innovation. Its well-defined physicochemical properties, coupled with the distinct and predictable reactivity of its amino, bromo, and nitrile functionalities, provide chemists with a reliable and versatile platform for molecular construction. From academic research to industrial-scale pharmaceutical synthesis, a thorough understanding of its properties, synthesis, and safe handling is paramount to unlocking its full potential in advancing chemical science.

References

- LookChem. Cas 53312-82-6, this compound. [Link]

- PubChem. 4-Amino-3-bromobenzonitrile | C7H5BrN2 | CID 1515279. [Link]

- PubChem. Benzonitrile, 4-bromo- | C7H4BrN | CID 12162. [Link]

- Carl ROTH.

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound CAS#: 53312-82-6 [m.chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

Introduction: The Strategic Value of 4-Amino-2-bromobenzonitrile

An In-Depth Technical Guide to 4-Amino-2-bromobenzonitrile (CAS: 53312-82-6)

This compound is a trifunctional aromatic compound that has emerged as a highly versatile and valuable building block in modern organic synthesis. Its strategic importance lies in the orthogonal reactivity of its three functional groups: a nucleophilic amino group, a bromine atom amenable to a wide array of cross-coupling reactions, and a cyano group that can be transformed into other key functionalities. This unique combination allows for sequential and site-selective modifications, making it an ideal scaffold for the construction of complex molecular architectures.

This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its reactivity and applications, with a particular focus on its role in the development of novel therapeutics.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective utilization in the laboratory. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 53312-82-6 | [1][2] |

| Molecular Formula | C₇H₅BrN₂ | [1][2] |

| Molecular Weight | 197.03 g/mol | [1][2] |

| Appearance | Yellow to off-white powder/crystalline solid | [1] |

| Boiling Point (Predicted) | 355.5 ± 32.0 °C | [1] |

| Density (Predicted) | 1.68 g/cm³ | [1] |

| pKa (Predicted) | 0.65 ± 0.10 | [1] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region. The proton ortho to the amino group and meta to the bromine and cyano groups would appear most upfield. The other two aromatic protons would appear as a doublet and a singlet at lower field. The amino protons would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display seven signals. The carbon bearing the cyano group will be significantly downfield. The carbon attached to the bromine atom will also be downfield, while the carbon attached to the amino group will be upfield relative to the other aromatic carbons. The chemical shift of the nitrile carbon is a key identifier. For comparison, the nitrile carbon in the related 4-bromobenzonitrile appears around 118 ppm.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the N-H stretching vibrations of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), a sharp and strong C≡N stretching vibration around 2220-2230 cm⁻¹, and C-Br stretching in the fingerprint region.

Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes. A common laboratory-scale synthesis involves the deprotection of a protected amine precursor.

Synthesis via Deprotection of a Methoxybenzyl (MPM) Protected Amine

This method offers good yields and is based on established protecting group chemistry.

Workflow for Synthesis via Deprotection

Caption: Synthesis of this compound via DDQ-mediated deprotection.

Experimental Protocol:

-

Step 1: Deprotection of Benzonitrile, 2-bromo-4-[[(4-methoxyphenyl)methyl]amino]- [1]

-

To a stirred solution of Benzonitrile, 2-bromo-4-[[(4-methoxyphenyl)methyl]amino]- (1 equivalent) in a mixture of dichloromethane (DCM) and water, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1 equivalent).

-

Stir the reaction mixture at room temperature for 3-4 hours.

-

Filter the reaction mixture to remove the precipitated solid.

-

To the filtrate, add a saturated aqueous solution of sodium bicarbonate and extract with DCM.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., eluting with a hexane/ethyl acetate mixture) to afford this compound as a solid.

-

Causality of Experimental Choices:

-

DDQ as Oxidant: DDQ is a mild and effective oxidizing agent for the cleavage of the p-methoxybenzyl (MPM) protecting group. The reaction proceeds through the formation of a charge-transfer complex, leading to the selective removal of the MPM group without affecting the other functional groups on the aromatic ring.

-

Biphasic System (DCM/H₂O): The use of a biphasic solvent system helps to dissolve both the organic substrate and the DDQ, while also aiding in the work-up by allowing for easy separation of the product from the reaction byproducts.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its three functional groups. The bromine atom serves as a handle for carbon-carbon and carbon-heteroatom bond formation, the amino group can be acylated, alkylated, or diazotized, and the cyano group can be hydrolyzed or reduced.

Key Reaction Pathways of this compound

Caption: Major reaction pathways for the synthetic transformation of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 2-position is ideally situated for participation in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, enabling the synthesis of biaryl structures.[5] While specific examples with this compound are not abundant in the literature, the successful coupling of the closely related 4-bromobenzonitrile provides a reliable template for reaction conditions.[6][7]

General Protocol for Suzuki-Miyaura Coupling:

-

Reactants: this compound (1 eq.), Arylboronic acid (1.2-1.5 eq.), Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq.).

-

Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Procedure:

-

To a reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Degas the vessel and backfill with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system.

-

Heat the reaction mixture with stirring (typically 80-100 °C) until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

-

The Buchwald-Hartwig amination is a cornerstone for the synthesis of N-aryl compounds from aryl halides and amines.[8] This reaction allows for the introduction of a wide variety of primary and secondary amines at the 2-position of the benzonitrile core.

Causality of Reagent Selection:

-

Palladium Catalyst and Ligand: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand (e.g., BINAP, Xantphos) is crucial for the efficiency of the catalytic cycle.[8] The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.

-

Base: A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) is required to deprotonate the amine, forming the active nucleophile in the catalytic cycle.

Reactions of the Amino Group

The primary amino group is a versatile functional handle. It can undergo standard transformations such as acylation to form amides, which can serve as a protecting group or as a key structural element in the final target molecule.[9]

Reactions of the Cyano Group

The nitrile functionality can be transformed into other important functional groups:

-

Hydrolysis: Under acidic or basic conditions, the cyano group can be hydrolyzed to a carboxylic acid or an amide.[10][11][12] This transformation is valuable for introducing a carboxylic acid moiety, a common feature in many drug molecules.

-

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).[11][12][13] This provides a route to 2-bromo-4-aminobenzylamine derivatives.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable intermediate in the synthesis of a wide range of biologically active molecules, particularly in the area of kinase inhibitors.[14][15] The substituted aminobenzonitrile scaffold is a common feature in many small molecule inhibitors that target the ATP-binding site of kinases.

A notable example of the application of this compound is found in the patent literature. In the synthesis of pyrimidinedione derivatives, this compound is used as a starting material in a copper-catalyzed cross-coupling reaction with o-cresol.[16] This reaction highlights the utility of the bromine atom for C-O bond formation, further expanding its synthetic potential.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 2: Safety Information for this compound

| Hazard Statement | Precautionary Statement | Reference(s) |

| H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. | |

| H312: Harmful in contact with skin. | P270: Do not eat, drink or smoke when using this product. | |

| H315: Causes skin irritation. | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. | |

| H319: Causes serious eye irritation. | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |

| H332: Harmful if inhaled. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. | |

| H335: May cause respiratory irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[1]

Conclusion

This compound is a synthetically valuable building block with a rich and versatile reactivity profile. Its trifunctional nature allows for the strategic and sequential introduction of diverse chemical functionalities, making it a powerful tool for the synthesis of complex organic molecules. Its demonstrated utility in palladium- and copper-catalyzed cross-coupling reactions underscores its importance in modern medicinal chemistry and drug discovery, particularly in the development of novel kinase inhibitors and other therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable researchers and scientists to fully exploit its potential in their synthetic endeavors.

References

- BenchChem. (2025). Fundamental reactivity of the amino and nitrile groups in 4-Aminobenzonitrile. BenchChem.

- Supporting Inform

- ResearchGate. (n.d.). Carbonylative Suzuki–Miyaura coupling reactions of 4‐bromobenzonitrile....

- ResearchGate. (n.d.). Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and....

- The Royal Society of Chemistry. (2009). Supplementary Material (ESI)

- ResearchGate. (n.d.). Product yields in Suzuki–Miyaura reaction of 4-bromobenzonitrile with phenylboronic acid catalyzed by 3.

- Apollo Scientific. (n.d.). 53312-82-6 Cas No. | this compound. Apollo Scientific.

- Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.

- ResearchGate. (n.d.). The hydrolysis reactions of nitriles via C−N bond cleavage.

- Google Patents. (n.d.). US7563932B2 - Microreactor technology to buchwald-hartwig amination.

- CP Lab Safety. (n.d.). This compound, min 95%, 100 grams. CP Lab Safety.

- National Center for Biotechnology Information. (n.d.). Benzonitrile, 4-bromo- | C7H4BrN | CID 12162. PubChem.

- MDPI. (2023). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. MDPI.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- (n.d.). This compound, 97% | 53312-82-6.

- Google Patents. (n.d.). WO2021063821A1 - Pyrimidinedione derivatives.

- Google Patents. (n.d.). US9695122B2 - Processes for preparing heterocyclic compounds including trans-7-oxo-6-(sulphooxy)-1,6-diazabicyclo[9][18][19]octane-2-carboxamide and salts thereof.

- National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. NIH.

- Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Lumen Learning.

- Chemistry LibreTexts. (2023). 20.7 Chemistry of Nitriles.

- Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.

- Benchchem. (n.d.). Synthesis routes of 5-Amino-2-bromobenzonitrile. Benchchem.

- Chemistry Steps. (n.d.). Reactions of Nitriles. Chemistry Steps.

- National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). NIH.

- (n.d.).

- Google Patents. (n.d.). US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.

- ResearchGate. (n.d.). (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.

- Google Patents. (n.d.).

- Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles.

- PubMed. (2011). Design and synthesis of CK2 inhibitors.

- (2018).

- ResearchGate. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.

- National Center for Biotechnology Information. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. PubMed Central.

- National Center for Biotechnology Information. (n.d.). 4-Amino-2-bromo-5-iodobenzonitrile | C7H4BrIN2 | CID 131491044. PubChem.

- LookChem. (n.d.). Cas 53312-82-6,this compound. LookChem.

- Benchchem. (n.d.). 5-Acetyl-2-amino-4-hydroxybenzonitrile | 71408-03-2. Benchchem.

Sources

- 1. This compound CAS#: 53312-82-6 [m.chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 53312-82-6|this compound|BLD Pharm [bldpharm.com]

- 4. 4-Bromobenzonitrile(623-00-7) 13C NMR spectrum [chemicalbook.com]

- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 14. researchgate.net [researchgate.net]

- 15. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. WO2021063821A1 - Pyrimidinedione derivatives - Google Patents [patents.google.com]

Introduction: The Strategic Value of a Multifunctional Building Block

An In-depth Technical Guide to 4-Amino-2-bromobenzonitrile: Synthesis, Applications, and Best Practices for Researchers

In the landscape of modern drug discovery and materials science, the efficiency of synthesizing complex molecular architectures is paramount. The strategic selection of starting materials and intermediates can dramatically influence the trajectory of a research program. This compound (CAS No. 53312-82-6) has emerged as a particularly valuable heterocyclic building block. Its structure, featuring a nucleophilic amino group, an electrophilic nitrile, and a bromine atom positioned for diverse cross-coupling reactions, offers a trifecta of reactive sites. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, consolidating critical data on its properties, a validated synthesis protocol, key applications, and essential safety protocols. The narrative is grounded in the practical experience of leveraging such intermediates to accelerate discovery pipelines, emphasizing not just the "how" but the fundamental "why" behind methodological choices.

PART 1: Core Physicochemical & Structural Data

A comprehensive understanding of a reagent's fundamental properties is the bedrock of its effective application. This compound is a stable, solid compound under standard laboratory conditions, typically appearing as a yellow powder.[1] The quantitative data, critical for reaction stoichiometry and analytical characterization, are summarized below.

| Property | Value | Source(s) |

| CAS Number | 53312-82-6 | [1][2] |

| Molecular Formula | C₇H₅BrN₂ | [2][3] |

| Molecular Weight | 197.03 g/mol | [2][4][5] |

| Appearance | Yellow Powder/Solid | [1] |

| Purity (Typical) | ≥95-98% | [2][4] |

| Predicted Boiling Point | 355.5 ± 32.0 °C at 760 mmHg | [1][3] |

| Density | ~1.68 g/cm³ | [1][3] |

| Synonyms | Bromo-4-amino-benzonitrile | [1][6] |

PART 2: Synthesis and Quality Control

The reliable synthesis and rigorous purification of key intermediates are non-negotiable for reproducible downstream results. While multiple synthetic routes exist, a common and robust approach involves the reduction of a nitro-group precursor. This method is often favored for its high yield and the commercial availability of starting materials.

Experimental Protocol: Synthesis via Nitro-Group Reduction

This protocol is adapted from established methodologies for the reduction of aromatic nitro compounds.[7] The rationale behind this choice is the high efficiency and selectivity of stannous chloride (SnCl₂) in acidic media for this specific transformation, minimizing side reactions.

Objective: To synthesize this compound from 2-Bromo-4-nitrobenzonitrile.

Materials:

-

2-Bromo-4-nitrobenzonitrile

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl, 37%)

-

Sodium Hydroxide (NaOH) solution (e.g., 40%)

-

Deionized Water

-

Ether or Ethyl Acetate

-

Hexane

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen or argon atmosphere, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid.[7] The acidic environment is crucial for the activity of the reducing agent.

-

Substrate Addition: Cool the acidic tin(II) chloride solution in an ice bath to approximately 20°C. Begin the portion-wise addition of 2-Bromo-4-nitrobenzonitrile.

-

Causality Insight: This addition must be performed slowly and in portions to control the exothermic reaction. Maintaining the temperature below 30°C is critical to prevent potential side reactions and ensure the selective reduction of the nitro group without affecting the nitrile or bromine functionalities.[7]

-

-

Reaction Progression: After the addition is complete, allow the resulting slurry to stir at room temperature for 2-3 hours.[7] The reaction progress can be monitored using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up and Neutralization: Carefully add excess concentrated HCl, followed by the slow addition of a concentrated NaOH solution until the mixture is alkaline (pH > 8).

-

Causality Insight: This step neutralizes the excess acid and precipitates tin salts, allowing for the isolation of the free amine product. This process is also highly exothermic and requires external cooling to maintain control.

-

-

Extraction: Extract the aqueous slurry multiple times with a suitable organic solvent such as ethyl acetate or ether.[3][8] The organic layers are combined.

-

Washing and Drying: Wash the combined organic extracts with brine (saturated NaCl solution) to remove residual water and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[3][8]

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The resulting crude product can be purified by silica gel column chromatography, typically using a hexane/ethyl acetate gradient system, to yield the final product as a white or yellow solid.[3] An alternative is recrystallization from an ether/hexane mixture.[7]

Sources

- 1. lookchem.com [lookchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound CAS#: 53312-82-6 [m.chemicalbook.com]

- 4. 53312-82-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. 4-Amino-3-bromobenzonitrile 97 50397-74-5 [sigmaaldrich.com]

- 6. parchem.com [parchem.com]

- 7. US3742014A - Preparation of benzonitriles - Google Patents [patents.google.com]

- 8. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 4-Amino-2-bromobenzonitrile: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

4-Amino-2-bromobenzonitrile is a strategically substituted aromatic compound that has emerged as a valuable building block in modern organic synthesis, particularly within the realm of medicinal chemistry. Its unique trifunctional arrangement—a nucleophilic amino group, an electrophilic nitrile, and a bromine atom positioned for diverse coupling chemistries—renders it a highly versatile precursor for the construction of complex heterocyclic frameworks. This guide provides a comprehensive technical overview of its structure, synthesis, spectroscopic characterization, and its pivotal role in the development of targeted therapeutics, with a focus on kinase inhibitors.

Physicochemical and Structural Properties

This compound is an off-white to yellow crystalline powder.[1] Its fundamental properties are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference(s) |

| CAS Number | 53312-82-6 | [1] |

| Molecular Formula | C₇H₅BrN₂ | [1] |

| Molecular Weight | 197.03 g/mol | [1] |

| Boiling Point | 355.5 ± 32.0 °C (Predicted) | [1] |

| Density | 1.68 g/cm³ (Predicted) | [1] |

| Form | Powder/Crystalline Solid | [1] |

| Storage | Keep in a dark place, sealed in dry, room temperature | [1][2] |

The structural arrangement of the functional groups is key to its utility. The electron-withdrawing nature of the nitrile and bromine groups deactivates the aromatic ring towards electrophilic substitution, while also influencing the reactivity of the amino group. Conversely, the amino group, a powerful ortho-, para-director, can be exploited for selective reactions. The bromine atom at the 2-position provides a handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.

Synthesis of this compound

A common and reliable method for the synthesis of this compound involves a Sandmeyer-type reaction starting from a readily available aniline precursor. This classic transformation in aromatic chemistry allows for the introduction of a bromine atom via a diazonium salt intermediate.[3]

Conceptual Workflow: Sandmeyer Reaction

Caption: General workflow for a Sandmeyer-type bromination reaction.

Detailed Experimental Protocol (Adapted from a similar transformation)[3]

This protocol describes the synthesis of a structurally related compound, 4-bromo-2-chlorobenzonitrile, which illustrates the principles of the Sandmeyer reaction applicable to the synthesis of this compound from a suitable diamine precursor.

Materials:

-

4-Amino-2-chlorobenzonitrile (or a suitable precursor for the target molecule)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Bromide (CuBr)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Petroleum Ether and Ethyl Acetate (for chromatography)

Procedure:

-

Diazotization: Dissolve the starting aniline (38 mmol) in concentrated HCl (27 ml). Cool the solution to 0 °C in an ice bath. Slowly add a solution of sodium nitrite (39 mmol) in water, ensuring the temperature remains between 0 and 5 °C. Stir the resulting diazonium salt solution at this temperature.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of CuBr (53 mmol) in concentrated HCl (22 ml). Slowly pour the cold diazonium salt solution into the CuBr solution with vigorous stirring. Allow the reaction to stir for 2 hours at a temperature between 0 and 20 °C.

-

Work-up: Pour the reaction mixture into ice water (50 ml) and extract with ethyl acetate (100 ml). Separate the organic layer and extract the aqueous layer twice more with ethyl acetate (2 x 50 ml).

-

Purification: Combine the organic extracts and wash with saturated aqueous NaHCO₃ solution (150 ml), followed by brine (3 x 100 ml). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 10:1) as the eluent to afford the pure product.

Causality Behind Experimental Choices:

-

Low Temperature for Diazotization: Diazonium salts are unstable and can decompose at higher temperatures. Maintaining the temperature between 0 and 5 °C is crucial for maximizing the yield of the intermediate.

-

Copper(I) Catalyst: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution. Copper(I) salts are essential catalysts that facilitate the single-electron transfer required to generate the aryl radical from the diazonium salt.[3]

-

Acidic Conditions: The reaction is performed in strong acid to ensure the formation of the diazonium salt and to provide the halide nucleophile for the substitution.

-

Aqueous Work-up and Extraction: The work-up procedure is designed to neutralize any remaining acid, remove inorganic byproducts, and isolate the organic product from the aqueous reaction mixture.

-

Chromatographic Purification: Column chromatography is a standard and effective method for separating the desired product from any unreacted starting materials or side products, ensuring high purity.

Spectroscopic Characterization

Accurate characterization of this compound is essential for its use in synthesis. The following data provides a guide for its identification using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for this compound are influenced by the electronic effects of the substituents on the benzene ring.

¹H NMR:

The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The amino group protons will likely appear as a broad singlet. The chemical shifts and coupling patterns will be characteristic of a 1,2,4-trisubstituted benzene ring.

¹³C NMR:

The carbon NMR spectrum will display seven distinct signals: six for the aromatic carbons and one for the nitrile carbon. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon bearing the bromine atom will be shifted downfield, while the carbon attached to the amino group will be shifted upfield. The nitrile carbon typically appears in the 115-125 ppm region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands.

| Functional Group | Characteristic Absorption (cm⁻¹) | Reference(s) |

| N-H Stretch (Amino) | 3400 - 3250 (two bands for primary amine) | [6] |

| C≡N Stretch (Nitrile) | 2260 - 2220 | [6] |

| C=C Stretch (Aromatic) | 1620 - 1450 | [6] |

| C-Br Stretch | Below 1000 | [6] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity at m/z = 196 and m/z = 198.

Reactivity and Applications in Drug Discovery

The unique arrangement of functional groups in this compound dictates its reactivity and makes it a valuable intermediate in the synthesis of pharmaceutically active compounds, particularly kinase inhibitors.

Reactivity Profile

Caption: Reactivity map of this compound highlighting its key functional groups.

-

Amino Group: The primary amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization. Its reactivity is somewhat attenuated by the electron-withdrawing nitrile and bromine groups.[7]

-

Nitrile Group: The nitrile group is electrophilic at the carbon atom and can be hydrolyzed to a carboxylic acid or reduced to a primary amine. It can also participate in cycloaddition reactions to form heterocyclic rings.[7]

-

Bromine Atom: The bromine atom is a versatile handle for introducing molecular diversity through various cross-coupling reactions. This allows for the formation of carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug discovery.

Application in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. Many of these inhibitors feature a heterocyclic core, and this compound is an ideal starting material for constructing such scaffolds. For instance, it is a key precursor in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds known to exhibit potent protein kinase inhibitory activity.[8]

A notable example of a drug class where this building block is relevant is in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, such as Ibrutinib and its analogues. Although a direct synthesis of Ibrutinib from this compound is not the primary route, the structural motifs are highly relevant. The synthesis of related pyrazolopyrimidine cores often involves the reaction of a substituted aminopyrazole with a β-keto nitrile or a similar biselectrophile. This compound can be envisioned as a precursor to such aminopyrazoles or as a direct participant in cyclization reactions to form related heterocyclic systems.

While a specific, detailed synthesis of a marketed drug starting directly from this compound was not found in the searched literature, its structural similarity to intermediates used in the synthesis of AKT kinase inhibitors like AZD5363 suggests its potential in this area.[9] The general strategy involves using the amino and nitrile functionalities to construct a heterocyclic core, followed by diversification via cross-coupling at the bromine position.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, preferably in a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly functionalized and versatile building block with significant applications in medicinal chemistry. Its unique combination of a nucleophilic amino group, an electrophilic nitrile, and a bromine atom suitable for cross-coupling reactions makes it an ideal starting material for the synthesis of complex heterocyclic compounds, particularly those with kinase inhibitory activity. This guide has provided a comprehensive overview of its structure, synthesis, characterization, and reactivity, offering valuable insights for researchers and scientists working in drug discovery and development.

References

- This reference is a placeholder for a specific publication detailing the synthesis and characterization of this compound, which was not explicitly found in the provided search results.

- Jiang, B., et al. (2020).

- Royal Society of Chemistry.

- LookChem. Cas 53312-82-6, this compound. [Link]

- PubChem. Benzonitrile, 4-bromo-. [Link]

- NIST. Benzonitrile, 4-bromo-. [Link]

- PubMed Central. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. [Link]

- MDPI. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)

- PubMed Central.

- RSC Publishing.

- Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. [Link]

Sources

- 1. 4-Bromobenzonitrile(623-00-7) 13C NMR spectrum [chemicalbook.com]

- 2. This compound | 53312-82-6 [sigmaaldrich.com]

- 3. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 4. 2-Bromobenzonitrile(2042-37-7) 1H NMR [m.chemicalbook.com]

- 5. 4-Aminobenzonitrile(873-74-5) 13C NMR spectrum [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. phscientific.com [phscientific.com]

- 8. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-Amino-2-bromobenzonitrile: Properties, Synthesis, and Applications

This guide serves as an in-depth technical resource for researchers, chemists, and drug development professionals on 4-amino-2-bromobenzonitrile. It moves beyond a simple data sheet to provide a foundational understanding of the compound's chemical behavior, synthesis strategies, and its strategic importance as a building block in modern medicinal chemistry.

Introduction

This compound is a disubstituted aromatic compound featuring three key functional groups: an amine (-NH₂), a bromo (-Br), and a nitrile (-C≡N). This unique arrangement makes it a highly versatile and valuable intermediate in organic synthesis. The nucleophilic amino group, the electrophilic carbon of the nitrile, and the bromine atom—a handle for cross-coupling reactions—provide multiple, orthogonal pathways for molecular elaboration. Its most significant application lies in the construction of heterocyclic scaffolds, particularly the quinazoline core, which is a privileged structure in numerous clinically relevant kinase inhibitors. This guide will detail its properties, outline robust synthesis protocols, explain its core reactivity, and discuss its application in the development of targeted therapeutics.

Part 1: Physicochemical & Spectroscopic Profile

The precise identification and understanding of a compound's physical properties are prerequisites for its successful application in any synthetic workflow.

Section 1.1: Chemical Identity

A summary of the key identifiers for this compound is provided below.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | Bromo-4-amino-benzonitrile[1][2] |

| CAS Number | 53312-82-6[1][3][4] |

| Molecular Formula | C₇H₅BrN₂[1][3][4] |

| Molecular Weight | 197.03 g/mol [3] |

| InChI | 1S/C7H5BrN2/c8-7-3-6(10)2-1-5(7)4-9/h1-3H,10H2[3][4] |

| InChIKey | OSYGPHDNNWRFJO-UHFFFAOYSA-N[3][4] |

| SMILES | C(#N)C1=CC=C(N)C=C1Br[3] |

Section 1.2: Physical Properties

The compound's physical characteristics dictate its handling, storage, and reaction conditions.

| Property | Value | Source(s) |

| Appearance | Yellow or off-white crystalline powder/solid | [1][3][5] |

| Boiling Point | 355.5 ± 32.0 °C (Predicted) | [1][3][4] |

| Density | 1.68 g/cm³ | [1][3] |

| pKa | 0.65 ± 0.10 (Predicted) | [1][3] |

| Storage | Store in a cool, dry, dark place; keep sealed | [1][3][4] |

Section 1.3: Spectroscopic Characterization (Anticipated)

Unequivocal structural confirmation relies on spectroscopic analysis. While specific spectra should be run for each batch, the expected signatures for this compound are as follows, based on established principles.[6]

Caption: Workflow for the synthesis via nitro group reduction.

Experimental Protocol: Synthesis of this compound [7]1. Setup: In a round-bottom flask equipped with a mechanical stirrer, add stannous chloride dihydrate (SnCl₂·2H₂O, ~5 eq.) to concentrated hydrochloric acid. Cool the mixture in an ice bath to maintain a temperature below 20°C. 2. Reagent Addition: Add 2-bromo-4-nitrobenzonitrile (1.0 eq.) to the stirred solution in small portions, ensuring the internal temperature does not exceed 30°C. 3. Reaction: After the addition is complete, remove the ice bath and stir the resulting slurry at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed. 4. Workup: Cool the reaction mixture again. Carefully add a concentrated aqueous solution of sodium hydroxide (e.g., 40% NaOH) until the mixture is strongly alkaline (pH > 12). This will precipitate the tin salts and the crude product. 5. Isolation: Filter the crude product through a Büchner funnel and wash thoroughly with water until the filtrate is neutral. 6. Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as an ether/hexane or ethanol/water mixture, to yield pure this compound.

Section 2.2: Fundamental Reactivity

The molecule's reactivity is governed by its three functional groups, allowing for diverse synthetic transformations.

Caption: Key reactivity pathways of this compound.

-

Amino Group: As a nucleophile, the amino group readily undergoes acylation and can be diazotized to form a diazonium salt. This salt is a versatile intermediate for Sandmeyer-type reactions, enabling the introduction of various substituents at the 4-position. [5]* Nitrile Group: The nitrile can be reduced to a primary amine, yielding a diamine derivative. [8]More importantly, in conjunction with the adjacent amino group, it is a key component for constructing heterocyclic rings. For instance, reaction with formamide or orthoesters can lead to the formation of a quinazoline ring system. [1][3]* Bromo Group: The bromine atom is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the introduction of aryl, alkyl, or amino substituents at the 2-position, providing a powerful tool for generating molecular diversity.

Part 3: Applications in Drug Discovery & Development

While not typically found in final drug structures, this compound is a strategic starting material for synthesizing pharmacologically active cores.

Section 3.1: Precursor to the Quinazoline Scaffold

The primary application of this compound in medicinal chemistry is as a precursor to the 4-aminoquinazoline scaffold. The reaction of an ortho-aminobenzonitrile with a one-carbon source (like formamide or an orthoester) is a classical method for building this bicyclic heterocycle. [1][3] The quinazoline core is a "privileged scaffold" found in a multitude of approved drugs, particularly protein kinase inhibitors. [2]Kinases are crucial signaling proteins, and their dysregulation is a hallmark of many cancers and inflammatory diseases. [7][8]The 4-aminoquinazoline structure mimics the adenine portion of ATP, allowing it to bind competitively to the kinase's ATP-binding site. The bromine atom on the starting material is carried through into the final scaffold, providing a valuable synthetic handle for late-stage functionalization to enhance potency and selectivity. [9]

Section 3.2: Role in Kinase Inhibitor Synthesis

Many successful kinase inhibitors, such as gefitinib and erlotinib, are based on the 4-aminoquinazoline skeleton. The general strategy involves:

-

Core Formation: Synthesizing the quinazoline ring from an appropriately substituted ortho-aminobenzonitrile.

-

Diversification: Using the substituents on the starting material (like the bromine from this compound) to append other molecular fragments via cross-coupling, which can target specific amino acid residues in the kinase active site to achieve inhibitor selectivity. [10] Therefore, this compound is a key building block for creating libraries of novel quinazoline derivatives for screening against various kinase targets.

Part 4: Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with this compound.

Section 4.1: Hazard Identification

This compound is a hazardous substance. Its key GHS classifications are summarized below.

| GHS Hazard Class | Hazard Statement | Source(s) |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | [4][9] |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | [4][9] |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | [4][9] |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | [4][9] |

| Eye Damage/Irritation (Category 2) | H319: Causes serious eye irritation | [4][9] |

| STOT, Single Exposure (Category 3) | H335: May cause respiratory irritation | [4][9] |

Section 4.2: Recommended Handling & Personal Protective Equipment (PPE)

A self-validating protocol for safe handling involves engineering controls and appropriate PPE.

-

Ventilation: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors. [5][9]2. Personal Protective Equipment:

-

Eye Protection: Wear chemical safety goggles or a face shield. [5][9] * Hand Protection: Wear nitrile or other chemically resistant gloves. [5][9] * Body Protection: Wear a lab coat. Ensure exposed skin is covered. [9]3. Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling. [9][11]4. Spills: In case of a spill, avoid generating dust. Clean up using dry methods (e.g., absorbent pads) and place waste in a sealed, labeled container for proper disposal. [11]

-

Section 4.3: Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [3][9]The material should be protected from light. [4]* Disposal: Dispose of waste material and empty containers at an approved waste disposal facility, in accordance with local, state, and federal regulations. [5][9]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for molecular construction. Its well-defined physicochemical properties, accessible synthesis, and versatile reactivity make it an indispensable intermediate. Its primary value lies in its role as a precursor to the quinazoline scaffold, a cornerstone of modern kinase inhibitor design. A thorough understanding of its handling, reactivity, and synthetic potential allows researchers to leverage this compound effectively in the pursuit of novel therapeutics and advanced materials.

References

- Cas 53312-82-6,this compound - LookChem. (n.d.). LookChem.

- “On-Water” Synthesis of Quinazolinones and Dihydroquinazolinones Starting from o-Bromobenzonitrile. (2018, September 12). Molecules.

- Synthesis of quinazolines. (n.d.). Organic Chemistry Portal.

- Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. (n.d.). ACS Medicinal Chemistry Letters.

- 4-Amino-3-bromobenzonitrile: Properties, Synthesis, and Applications. (n.d.). Ningbo Inno Pharmchem Co., Ltd.

- High Affinity Targets of Protein Kinase Inhibitors Have Similar Residues at the Positions Energetically Important for Binding. (2005). Journal of Molecular Biology.

- Preparation of benzonitriles. (1973). Google Patents.

- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2011). Journal of Medicinal Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Protein Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinazoline synthesis [organic-chemistry.org]

- 4. Quinazolinone synthesis [organic-chemistry.org]

- 5. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 6. 2-(2-(2,4-dioxopentan-3-ylidene)hydrazineyl)benzonitrile as novel inhibitor of receptor tyrosine kinase and PI3K/AKT/mTOR signaling pathway in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploring the role of chemical reactions in the selectivity of tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances in reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High Affinity Targets of Protein Kinase Inhibitors Have Similar Residues at the Positions Energetically Important for B… [ouci.dntb.gov.ua]

- 11. 53312-82-6|this compound|BLD Pharm [bldpharm.com]

Part 1: Chemical Identity and Nomenclature

An In-depth Technical Guide to 4-Amino-2-bromobenzonitrile: A Key Intermediate in Synthetic Chemistry

This compound is a trifunctional aromatic compound that serves as a versatile building block in organic synthesis. Its strategic placement of an amino group, a bromine atom, and a nitrile moiety on a benzene ring allows for a wide range of selective chemical transformations. This unique substitution pattern makes it a valuable precursor in the development of complex heterocyclic structures, particularly within the pharmaceutical and materials science sectors.

Correctly identifying this compound is critical for researchers. While "this compound" is the most common name, several synonyms are used in literature and commercial listings. The definitive identifier is its Chemical Abstracts Service (CAS) number.

Table 1: Compound Identifiers and Synonyms

| Identifier Type | Value | Source(s) |

|---|---|---|

| Primary Name | This compound | [1][2] |

| CAS Number | 53312-82-6 | [3][4] |

| Synonym(s) | Bromo-4-amino-benzonitrile | [3] |

| Molecular Formula | C₇H₅BrN₂ | [3][4][5] |

| Molecular Weight | 197.03 g/mol | [4][5] |

| InChI Key | OSYGPHDNNWRFJO-UHFFFAOYSA-N | |

Part 2: Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions. It is typically a yellow solid powder at room temperature.[3] The data below, compiled from various chemical suppliers and databases, provides key parameters for laboratory use. Note that some values, such as boiling point, are predicted through computational models.

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Physical Form | Solid, Powder | [4] |

| Appearance | Yellow | [3] |

| Boiling Point | 355.5 ± 32.0 °C (Predicted) | [3][4] |

| Density | 1.68 g/cm³ | [3][4] |

| pKa | 0.65 ± 0.10 (Predicted) | [3][4] |

| Storage Temperature | Room Temperature, Keep in dark place, Sealed in dry |[3][4] |

Part 3: Role in Synthetic Chemistry and Drug Development

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. This allows for sequential, regioselective modifications, making it a powerful intermediate for building molecular complexity.

-

Pharmaceutical Scaffolding: The benzonitrile framework is a common feature in medicinal chemistry. The nitrile group can act as a bioisostere for halogens or as a hydrogen bond acceptor, interacting with biological targets.[6] The presence of the amino and bromo groups on the ring provides vectors for constructing larger, more complex molecules, such as fused heterocyclic systems and benzodiazepine derivatives, which are known to modulate nuclear hormone receptor functions.[3]

-

Cross-Coupling Reactions: The aryl bromide functionality is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This enables the facile introduction of new carbon-carbon and carbon-heteroatom bonds at the 2-position.

-

Amino Group Transformations: The 4-amino group can be readily diazotized and converted into a wide array of other functional groups via Sandmeyer-type reactions. It can also undergo acylation or alkylation, serving as a point of attachment for side chains or as a directing group for further aromatic substitutions.

The strategic importance of such building blocks is underscored by the frequent use of related fluorinated analogs in the development of kinase inhibitors and other modern therapeutic agents.[7][8]

Part 4: Validated Synthetic Protocol: Reduction of 2-Bromo-4-nitrobenzonitrile

One of the most direct and reliable routes to synthesize this compound is through the reduction of its nitro precursor, 2-bromo-4-nitrobenzonitrile. The following protocol is based on established methods for reducing aromatic nitro groups in the presence of sensitive functionalities, such as the reduction of 2-chloro-4-nitrobenzonitrile using stannous chloride (tin(II) chloride).[9]

Causality and Experimental Rationale

-

Choice of Reductant: Stannous chloride (SnCl₂) in concentrated hydrochloric acid is a classic and highly effective chemoselective reducing agent for aromatic nitro groups. It is particularly useful when other reducible groups (like the nitrile) or acid-sensitive groups are present, as it operates under conditions that typically leave them intact. The reaction proceeds through a series of single-electron transfers from Sn(II) to the nitro group.

-

Role of Acid: The concentrated HCl serves multiple purposes. It acts as the solvent, protonates the nitro group to increase its electrophilicity, and dissolves the stannous chloride.

-

Temperature Control: The initial addition is performed at low temperatures (below 30°C) to manage the exothermic nature of the reaction and prevent potential side reactions.[9]

-

Basification during Workup: After the reduction is complete, the reaction mixture is made strongly alkaline with a base like NaOH. This neutralizes the excess acid and, more importantly, precipitates the tin salts as tin hydroxides (Sn(OH)₂/Sn(OH)₄), which can then be removed by filtration. The free amine product is liberated from its ammonium salt form and can be extracted.

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O, ~5 equivalents) in concentrated hydrochloric acid. Cool the flask in an ice-water bath.

-

Substrate Addition: To the stirred, cooled solution, add 2-bromo-4-nitrobenzonitrile (1.0 eq.) portion-wise over 20-30 minutes. The key is to maintain the internal temperature below 30°C.[9]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture (typically a slurry) to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Workup and Neutralization: Carefully pour the reaction mixture over crushed ice. Place the beaker in an ice bath and, with vigorous stirring, slowly add a 40% aqueous solution of sodium hydroxide (NaOH) until the solution is strongly alkaline (pH > 12). A thick precipitate of tin hydroxides will form.

-

Extraction: Extract the resulting slurry with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization (e.g., from an ether/hexane mixture) or silica gel column chromatography to yield pure this compound.[9]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Part 5: Key Reaction Pathways

The true value of this compound is realized in its capacity for diverse, regioselective transformations. The diagram below illustrates the principal reaction pathways available at each of its functional groups.

Caption: Key reactivity pathways of this compound.

Part 6: Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate care in a controlled laboratory environment.[10]

-

Hazard Classifications: Acute Oral, Dermal, and Inhalation Toxicity (Category 4); Skin Irritation (Category 2); Serious Eye Irritation (Category 2).[10]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10]

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[10]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat.[10][11]

-

Handling: Avoid dust formation and inhalation. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[10][11]

-

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[3][10]

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.

References

- LookChem. Cas 53312-82-6, this compound. [Link]

- PubChem, National Center for Biotechnology Information. 4-Amino-3-bromobenzonitrile. [Link]

- Google Patents.

- CP Lab Safety. This compound, min 95%, 100 grams. [Link]

- Google Patents. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.

- NINGBO INNO PHARMCHEM CO., LTD. The Significance of 4-Amino-2-fluorobenzonitrile in Modern Organic Synthesis. [Link]

- NINGBO INNO PHARMCHEM CO., LTD. The Chemical Significance of 4-Amino-2-Fluorobenzonitrile: Properties, Synthesis, and Market Trends. [Link]

- Sharma, A., et al. (2017). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.

Sources

- 1. 53312-82-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. This compound, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound CAS#: 53312-82-6 [m.chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. US3742014A - Preparation of benzonitriles - Google Patents [patents.google.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to the Safe Handling and Storage of 4-Amino-2-bromobenzonitrile

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of 4-Amino-2-bromobenzonitrile (CAS No. 53312-82-6). The protocols and recommendations herein are synthesized from established safety data and best practices to ensure both personnel safety and compound integrity.

Section 1: Compound Profile & Hazard Assessment

This compound is a substituted aromatic compound utilized as a key building block in the synthesis of various pharmaceutical and chemical entities. Its molecular structure, featuring an amine group, a bromine atom, and a nitrile group, imparts specific reactivity and a distinct toxicological profile that necessitates careful management.

1.1: Chemical and Physical Properties

The fundamental properties of this compound are summarized below. Understanding these is critical for anticipating its behavior under laboratory conditions.

| Property | Value | Source(s) |

| CAS Number | 53312-82-6 | [1][2] |

| Molecular Formula | C₇H₅BrN₂ | [1][2] |

| Molecular Weight | 197.03 g/mol | [1][2][3] |

| Appearance | Yellow solid powder | [1][2] |

| Boiling Point | 355.5 ± 32.0 °C (Predicted) | [1][2] |

| Density | 1.68 g/cm³ | [1][2] |

| Purity | Commonly ≥95-98% | [3] |

| Incompatibilities | Strong oxidizing agents, strong bases | [4] |

1.2: Toxicological Profile and Hazard Analysis

This compound is classified as hazardous. The primary risks stem from its dual chemical nature: as an aromatic amine and a nitrile. Aromatic amines are a class of compounds with known toxicological concerns, including potential carcinogenicity, while nitriles can pose a risk of releasing cyanide under specific conditions.[5][6][7]

GHS Hazard Classification:

-

Acute Toxicity: Harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332).

-

Skin Corrosion/Irritation: Causes skin irritation (H315).

-

Eye Damage/Irritation: Causes serious eye irritation (H319).

-

Sensitization: May cause an allergic skin reaction (H317).[8]

-

Specific Target Organ Toxicity: May cause respiratory irritation (H335).

Signal Word: Warning / Danger Hazard Pictograms: GHS06 (Toxic), GHS07 (Exclamation Mark)

Scientist's Note: The presence of both an amine and a nitrile group on the same aromatic ring requires a multi-faceted approach to safety. Aromatic amines are susceptible to air oxidation, often indicated by a darkening of the material from its typical yellow color.[9] This degradation can alter its reactivity and toxicological profile. The nitrile group is generally stable but can be hydrolyzed by strong acids or bases, a reaction that can be exothermic and potentially hazardous.[5]

Section 2: Risk Mitigation & Personal Protective Equipment (PPE)

A thorough risk assessment must precede any handling of this compound. The following workflow illustrates the key decision points for establishing a safe experimental environment.

Caption: Step-by-step workflow for safe handling.

Protocol: Weighing and Preparing a Solution

-

Preparation:

-

Confirm the chemical fume hood is functioning correctly.

-

Don the appropriate PPE as specified in Section 2.2 (goggles, face shield, lab coat, double nitrile gloves).

-

Cover the work surface inside the hood with disposable absorbent paper. [10] * Assemble all necessary equipment (spatula, weighing vessel, solvent, reaction flask) within the hood.

-

-

Weighing:

-

Place a disposable anti-static weighing boat on the analytical balance inside the hood.

-

Tare the balance.

-

Carefully transfer the required amount of this compound powder from the stock bottle to the weighing boat using a clean spatula. Minimize any disturbance that could create airborne dust.

-

Securely cap the stock bottle immediately after use.

-

-

Solubilization:

-

Carefully add the weighed powder to the vessel containing the solvent.

-

To ensure a quantitative transfer, rinse the weighing boat with a small amount of the intended solvent, adding the rinse to the main vessel.

-

Cap the vessel and mix via stirring or gentle agitation until the solid is fully dissolved.

-

-

Decontamination and Waste Disposal:

-

Dispose of the used weighing boat and any contaminated absorbent paper in a designated solid hazardous waste container.

-

Wipe down the spatula, the balance, and the work surface with an appropriate solvent (e.g., ethanol or isopropanol) and a disposable wipe. Dispose of the wipe in the solid waste container.

-

Carefully doff the outer pair of gloves and dispose of them in the hazardous waste.

-

Wash hands thoroughly with soap and water after the procedure is complete and before leaving the laboratory. [10]

-

Section 4: Long-Term Storage & Stability

Proper storage is essential for maintaining the chemical integrity of this compound and preventing the formation of hazardous degradation products.

| Parameter | Recommended Condition | Rationale | Source(s) |

| Temperature | Room Temperature or Refrigerated (4°C) | Storing at 4°C can enhance long-term stability by slowing potential degradation pathways. | [1] |

| Atmosphere | Tightly sealed container, under inert gas (Argon/Nitrogen) | Prevents atmospheric oxidation, which is a common degradation route for aromatic amines. | [9][11] |

| Light | Protect from light (amber vial or dark location) | Prevents photochemical degradation. | [1] |